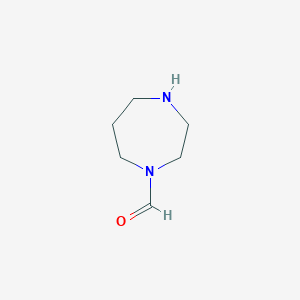

1,4-Diazepan-1-carbaldehyd

Übersicht

Beschreibung

1,4-Diazepane-1-carbaldehyde is a chemical compound that is part of the 1,4-diazepane family, which are seven-membered heterocyclic compounds containing two nitrogen atoms. These compounds have garnered interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been explored through various methods. A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho–Kinase inhibitor K-115, was achieved using intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Another approach involved the synthesis of 2-amidinylindole-3-carbaldehydes, which upon pyrolysis, produced compounds containing the 1,4-diazepine ring . Additionally, a method for synthesizing chiral 1,4-diazepanes from Garner aldehyde through reductive amination and intramolecular cyclization was described, highlighting the versatility of these synthetic routes .

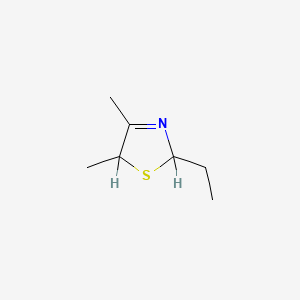

Molecular Structure Analysis

The molecular structure of 1,4-diazepanes has been characterized using various analytical techniques. N,N'-disubstituted-1,4-diazepanes were synthesized and their structures were elucidated by NMR, IR, HRMS, and X-ray crystallography. The crystal structure analysis revealed that these compounds typically adopt a twisted chair conformation, demonstrating the conformational flexibility of the seven-membered ring .

Chemical Reactions Analysis

1,4-Diazepane derivatives can participate in a variety of chemical reactions. For instance, the synthesis of a series of bistriazenes involved the reaction of diazonium salts with a mixture of 1,4-diaminobutane and formaldehyde, leading to the formation of novel saturated heterocycles, 1,3-diazepane . Furthermore, a domino process was developed for the synthesis of 1,4-diazepanes and benzo[b][1,4]diazepines, which involved the in situ generation of an aza-Nazarov reagent followed by intramolecular aza-Michael reaction, showcasing the reactivity of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1,4-diazepane-1-carbaldehyde are not detailed in the provided papers, the general properties of 1,4-diazepanes can be inferred. These compounds are typically characterized by their conformational flexibility and the ability to form stable chair conformations. The presence of nitrogen atoms in the ring structure can influence their basicity and reactivity, making them useful intermediates in organic synthesis and potential candidates for pharmaceutical development. The synthesis methods described in the papers suggest that these compounds can be obtained in good yields and can be structurally diverse, depending on the starting materials and reaction conditions used .

Wissenschaftliche Forschungsanwendungen

Biokatalytischer Zugang zu 1,4-Diazepanen

1,4-Diazepan-1-carbaldehyd wurde in der Synthese von chiralen 1,4-Diazepanen über eine enzymatische intramolekulare asymmetrische reduktive Aminierung verwendet . Dieser Prozess beinhaltet die Verwendung von enantiokomplementären Iminreduktasen (IREDs) für die Synthese von ®- und (S)-5-Chlor-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazol mit hoher Enantioselektivität . Diese Methode bietet eine effektive Möglichkeit, chirale 1,4-Diazepane von pharmazeutischer Bedeutung zu konstruieren .

Synthese verschiedener Piperazin-, 1,4-Diazepan- und 1,5-Diazocan-Gerüste

Ein modularer synthetischer Ansatz wurde beschrieben, bei dem Kombinationen aus cyclischen Sulfamidaten und Hydroxysulfonamid-Bausteinen in Piperazine und verwandte 1,4-Diazepan- und 1,5-Diazocan-Gerüste umgewandelt werden können . Durch Variieren der Kombinationen der verwendeten Bausteine ist es möglich, die Ringgröße, Substitution und Konfiguration der resultierenden heterocyclischen Gerüste zu variieren .

Synthese von this compound

This compound kann aus Formylchlorid und Homopiperazin synthetisiert werden . Diese Methode bietet eine einfache Möglichkeit, this compound zu produzieren, der dann in verschiedenen anderen chemischen Reaktionen verwendet werden kann .

Pharmazeutische Anwendungen

Chirale 1,4-Diazepane, die aus this compound synthetisiert werden können, sind wichtige Struktureinheiten mit vielfältigen biologischen Eigenschaften und pharmazeutischer Bedeutung . Zum Beispiel finden sie sich in Arzneimitteln wie Ripasudil, einem Derivat von Fasudil, einem Rho-assoziierten Kinase-Inhibitor, der zur Behandlung von Glaukom und okulärer Hypertension eingesetzt wird . Ein weiteres Beispiel ist Suvorexant, ein selektiver, dualer Orexin-Rezeptor-Antagonist zur Behandlung von primärem Schlafstörungen .

Produktion in hoher Reinheit

Dies ist wichtig für Anwendungen, die ein hohes Maß an Reinheit erfordern, wie z. B. in der pharmazeutischen Industrie .

Wirkmechanismus

1,4-Diazepanes are a class of organic compounds that contain a seven-membered ring with two nitrogen atoms . They are studied as chelating ligands, meaning they can form multiple bonds to a single metal ion . The N-H centers in these compounds can be replaced with many other groups , which could potentially alter their chemical properties and biological activities.

Benzodiazepines, which are structurally related to 1,4-diazepanes, are commonly found in biologically active compounds and pharmaceutical agents . They are synthesized from simple and easily accessible starting materials .

Biochemische Analyse

Biochemical Properties

1,4-Diazepane-1-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as imine reductases, which catalyze the reductive amination of imines to amines. This interaction is crucial for the synthesis of chiral 1,4-diazepanes, which are important in pharmaceutical applications . Additionally, 1,4-Diazepane-1-carbaldehyde can form Schiff bases with primary amines, leading to the formation of imines, which are intermediates in various biochemical pathways.

Cellular Effects

1,4-Diazepane-1-carbaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the stability and degradation of proteins by interacting with destabilizing domains (DDs) such as dihydrofolate reductase (ecDHFR) in HeLa cells . This interaction can lead to changes in protein abundance and subsequent effects on cell function. Furthermore, 1,4-Diazepane-1-carbaldehyde has been implicated in the modulation of gene expression by forming adducts with DNA and RNA, thereby influencing transcriptional and translational processes.

Molecular Mechanism

The molecular mechanism of 1,4-Diazepane-1-carbaldehyde involves its ability to form covalent bonds with biomolecules, particularly through the formation of Schiff bases with primary amines. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. For example, the formation of Schiff bases with lysine residues in enzymes can result in the inhibition of enzyme activity by blocking the active site . Additionally, 1,4-Diazepane-1-carbaldehyde can induce changes in gene expression by forming adducts with nucleic acids, thereby affecting transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Diazepane-1-carbaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form the corresponding amine and aldehyde. Long-term studies have shown that 1,4-Diazepane-1-carbaldehyde can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate protein stability and gene expression . In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the specific biological context.

Dosage Effects in Animal Models

The effects of 1,4-Diazepane-1-carbaldehyde in animal models vary with different dosages. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 1,4-Diazepane-1-carbaldehyde can exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration ranges. These findings highlight the importance of dosage optimization in experimental studies involving 1,4-Diazepane-1-carbaldehyde.

Metabolic Pathways

1,4-Diazepane-1-carbaldehyde is involved in various metabolic pathways, particularly those related to the synthesis and degradation of amines. The compound can be metabolized by enzymes such as imine reductases, which catalyze the conversion of imines to amines . Additionally, 1,4-Diazepane-1-carbaldehyde can participate in the formation of Schiff bases, which are intermediates in the biosynthesis of various biomolecules. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1,4-Diazepane-1-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the specific cell type . Once inside the cell, 1,4-Diazepane-1-carbaldehyde can interact with intracellular proteins and nucleic acids, leading to its localization in specific cellular compartments. The compound’s distribution within tissues can also be influenced by its binding to plasma proteins and its ability to cross biological membranes.

Subcellular Localization

1,4-Diazepane-1-carbaldehyde exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been observed to localize in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins . Additionally, 1,4-Diazepane-1-carbaldehyde can be transported to the nucleus, where it can form adducts with DNA and RNA, thereby influencing gene expression. The compound’s subcellular localization is regulated by various targeting signals and post-translational modifications, which direct it to specific compartments or organelles.

Eigenschaften

IUPAC Name |

1,4-diazepane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c9-6-8-4-1-2-7-3-5-8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNVQNMOFQXXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426516 | |

| Record name | 1,4-diazepane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29053-62-1 | |

| Record name | 1,4-diazepane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.